molecular formula C16H19N3O2 B7455516 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No. B7455516
M. Wt: 285.34 g/mol
InChI Key: YSGIRGKNISOEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as M-MOZU, and it is a urea derivative that has been synthesized for its potential use in various biological assays and experiments.

Mechanism of Action

M-MOZU inhibits CK2 by binding to the ATP-binding site of the protein. This binding prevents CK2 from phosphorylating its substrates, which leads to the inhibition of various cellular processes. M-MOZU has been shown to be a selective inhibitor of CK2, as it does not inhibit other kinases.
Biochemical and Physiological Effects:
M-MOZU has been shown to have various biochemical and physiological effects. Inhibition of CK2 by M-MOZU has been shown to induce apoptosis in cancer cells. Additionally, M-MOZU has been shown to inhibit the growth of various cancer cell lines in vitro. However, further studies are needed to determine the efficacy of M-MOZU in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of M-MOZU is its selectivity for CK2. This selectivity allows for the specific inhibition of CK2 without affecting other kinases. Additionally, M-MOZU has been shown to be stable in various biological assays, which makes it a useful tool for studying CK2 inhibition. However, one limitation of M-MOZU is its low solubility in aqueous solutions, which can make it difficult to use in certain biological assays.

Future Directions

There are several future directions for the study of M-MOZU. One potential direction is the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to determine the efficacy of M-MOZU in vivo and its potential use in cancer treatment. Finally, the development of new biological assays that can be used to study the inhibition of CK2 by M-MOZU could lead to new insights into the role of CK2 in various cellular processes.

Synthesis Methods

The synthesis of M-MOZU involves several steps, including the reaction of 5-methyl-3-(tert-butoxycarbonylamino)-1,2-oxazole with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The resulting intermediate is then treated with methyl isocyanate to yield the final product, M-MOZU.

Scientific Research Applications

M-MOZU has been studied for its potential use in various biological assays and experiments. One of the most promising applications of M-MOZU is its use as a selective inhibitor of the protein kinase CK2. CK2 is a protein that is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-10-15(18-21-11)17-16(20)19(2)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10,14H,5,7,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGIRGKNISOEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)N(C)C2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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